molecular formula C10H7FN2O2 B2742364 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole CAS No. 674284-49-2

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole

Cat. No.: B2742364
CAS No.: 674284-49-2
M. Wt: 206.176
InChI Key: DRWICIPIDZMEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a fluorine atom and a nitro group attached to the phenyl ring, which is further connected to the pyrrole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole typically involves the reaction of 4-fluoro-2-nitroaniline with a suitable pyrrole derivative under specific conditions. One common method includes the following steps:

    Nitration: The starting material, 4-fluoroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-2-nitroaniline.

    Coupling Reaction: The 4-fluoro-2-nitroaniline is then coupled with a pyrrole derivative in the presence of a coupling agent such as phosphorus oxychloride (POCl3) or a similar reagent to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, hydrochloric acid, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole and its derivatives depends on the specific biological target and the nature of the functional groups present. Generally, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through mechanisms such as:

    Inhibition of Enzymes: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It can bind to receptors on the cell surface or within cells, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: Some derivatives may intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole can be compared with other similar compounds, such as:

    1-(4-fluoro-2-nitrophenyl)pyrrolidine: This compound has a similar structure but contains a pyrrolidine ring instead of a pyrrole ring, which may result in different chemical and biological properties.

    1-(4-fluoro-2-nitrophenyl)piperidine:

    4-fluoro-2-nitrophenyl isocyanate: This compound has an isocyanate functional group, making it useful in different types of chemical reactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWICIPIDZMEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.